molecular formula C9H10N2O2 B6264054 (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid CAS No. 335030-92-7

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

Cat. No.: B6264054
CAS No.: 335030-92-7
M. Wt: 178.2
InChI Key:
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Description

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has a structure that includes a pyridine ring substituted with an amino group and a methyl group, along with a propenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-3-methylpyridine.

    Formation of Intermediate: The intermediate is formed by reacting 2-amino-3-methylpyridine with appropriate reagents to introduce the propenoic acid moiety.

    Final Product: The final product, this compound, is obtained through purification and characterization steps.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Industry:

    Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.

    Pharmaceuticals: It can be a key intermediate in the production of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group and the propenoic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    2-amino-3-methylpyridine: A precursor in the synthesis of the target compound.

    2-amino-5-methylpyridine: Another pyridine derivative with similar structural features.

    2-amino-4-methylpyridine: Shares the amino and methyl substitution pattern on the pyridine ring.

Uniqueness: (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid is unique due to the presence of the propenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar pyridine derivatives that lack this functional group.

Properties

CAS No.

335030-92-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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